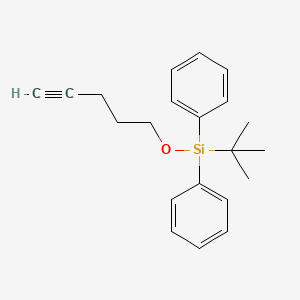

t-Butylpent-4-ynyloxy diphenyl silane

Description

t-Butylpent-4-ynyloxy diphenyl silane is a silicon-based organometallic compound characterized by a tert-butyl group, diphenyl silane framework, and a pent-4-ynyloxy substituent. Its synthesis involves photoredox catalysis under visible light, as demonstrated in a 2021 study (Scheme J, Angew. Chem. Int. Ed.). The compound was synthesized via reaction of cesium 2-((4-((tert-butyldiphenylsilyl)oxy)-2-methylbutan-2-yl)oxy)-2-oxoacetate with phenyl ethynylbenziodoxolone (PhEBX) in the presence of 4CzIPN as a photocatalyst, yielding 41% of the product after column chromatography . The alkynyloxy group and bulky tert-butyl substituent contribute to its steric and electronic properties, making it relevant in organic synthesis, particularly in photochemical applications.

Properties

CAS No. |

91266-03-4 |

|---|---|

Molecular Formula |

C21H26OSi |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

tert-butyl-pent-4-ynoxy-diphenylsilane |

InChI |

InChI=1S/C21H26OSi/c1-5-6-13-18-22-23(21(2,3)4,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h1,7-12,14-17H,6,13,18H2,2-4H3 |

InChI Key |

LFOHWUQSMHJNEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electronic Properties : The alkynyloxy group in this compound enables conjugation and photochemical activity, unlike the telluride or selenide groups in phenyl benzyl chalcogenides, which prioritize redox reactivity .

Reactivity and Stability

- Oxidative Stability : The silane backbone in this compound offers greater oxidative stability compared to telluride or selenide analogs, which are prone to chalcogen bond cleavage under harsh conditions .

- Photochemical Activity: The alkynyloxy group facilitates photoinduced electron transfer, a feature absent in non-conjugated silanes like triethoxy derivatives .

Lumping Strategy Considerations

As per the lumping strategy (grouping structurally similar compounds), this compound could be categorized with alkynyl-substituted silanes due to shared reactivity pathways (e.g., alkyne participation in click chemistry). However, its tert-butyl group distinguishes it from simpler alkyl silanes, warranting separate analysis in mechanistic studies .

Research Implications

- Catalysis : The compound’s photoredox-active alkynyloxy group positions it as a candidate for light-driven cross-coupling reactions, contrasting with chalcogenide silanes used in thermal catalysis .

- Material Science : Its steric bulk may enhance stability in silicone-based polymers compared to linear-chain silanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.